molecular formula C12H7BrN2O2 B5850421 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole

2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole

Cat. No. B5850421
M. Wt: 291.10 g/mol
InChI Key: CHACKWAUJMUHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, also known as BrPD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole is not fully understood. However, it is known to interact with various biological targets, including enzymes and receptors. Its anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. Its anti-tumor activity is believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been shown to exhibit antioxidant activity and protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole has several advantages for lab experiments. It is easy to synthesize and has high purity, which makes it an ideal candidate for biological and materials science research. It also exhibits significant biological activities, which make it an attractive candidate for drug discovery and development.
However, there are also some limitations to using 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole in lab experiments. It has low solubility in water, which can make it difficult to use in biological assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research and development of 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. In medicinal chemistry, it could be further optimized to improve its pharmacokinetic properties and reduce its toxicity. It could also be used as a scaffold for the synthesis of novel anti-inflammatory and anti-tumor agents.
In materials science, 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole could be used as a building block for the synthesis of novel polymers and materials with improved optical and electronic properties. It could also be used as a fluorescent probe for the detection of metal ions and biomolecules.
Conclusion:
In conclusion, 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole with excellent purity. 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic electronics. Its mechanism of action is not fully understood, but it has been shown to exhibit significant anti-inflammatory and anti-tumor activities. 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole has several advantages for lab experiments, but also has some limitations. There are several future directions for the research and development of 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, which could lead to the discovery of novel drugs and materials.

Synthesis Methods

The synthesis of 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole involves the reaction of 3-bromobenzaldehyde and furfurylhydrazine in the presence of a catalyst. The resulting compound is then cyclized to form 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. This method has been optimized to produce high yields of 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole with excellent purity.

Scientific Research Applications

2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been shown to exhibit significant anti-inflammatory and anti-tumor activities. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta peptides.
In materials science, 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been used as a building block for the synthesis of novel polymers and materials with interesting optical and electronic properties. It has also been used as a fluorescent probe for the detection of metal ions and biomolecules.

properties

IUPAC Name

2-(3-bromophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O2/c13-9-4-1-3-8(7-9)11-14-15-12(17-11)10-5-2-6-16-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHACKWAUJMUHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole

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